3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a benzenesulfonamide moiety. The presence of these functional groups makes it a compound of interest in medicinal chemistry and material science due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Attachment of the ethyl group: The thiophene ring is then functionalized with an ethyl group at the 2-position through alkylation reactions.
Formation of the benzenesulfonamide moiety: The benzenesulfonamide moiety is introduced by reacting the functionalized thiophene with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiophene ring.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its sulfonamide moiety.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria, thus exhibiting antimicrobial activity . Additionally, the thiophene ring can interact with various molecular targets, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide moiety.
Uniqueness
3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of the thiophene ring and the benzenesulfonamide moiety, which imparts distinct biological and chemical properties. This combination allows for a wide range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-acetyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRVXAEFLLPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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